molecular formula C18H20N4O3 B2399087 (3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone CAS No. 1904401-26-8

(3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone

Cat. No.: B2399087
CAS No.: 1904401-26-8
M. Wt: 340.383
InChI Key: LQNSZASORDMFAU-UHFFFAOYSA-N
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Description

This compound belongs to a class of exceptionally selective CDK2 inhibitors . It is based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . This structure imparts a promising initial selectivity within the CDK family .


Synthesis Analysis

The synthesis of this compound started from an HTS hit . The researchers successfully scaffold hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . Extensive further SAR identified additional factors that drove selectivity .


Molecular Structure Analysis

The molecular structure of this compound is based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core . This core structure imparts a promising initial selectivity within the CDK family .

Scientific Research Applications

PET Imaging Agent in Parkinson's Disease Research

The compound was used in the synthesis of [11C]HG-10-102-01, a potential PET (Positron Emission Tomography) imaging agent for studying LRRK2 enzymes in Parkinson's disease. This research is significant for understanding and potentially diagnosing Parkinson's disease using advanced imaging techniques. The compound was synthesized with a specific radiochemical yield and purity, highlighting its potential as a reliable agent in neurological research (Wang et al., 2017).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

In a study focused on the reduction of 2- and 3-Acylpyrroles, the compound played a role in the synthesis of pyrrolo[1,2-b]cinnolin-10-one. This work contributes to the broader field of organic chemistry, especially in the context of creating novel heterocyclic compounds that could have various applications, including medicinal chemistry (Kimbaris & Varvounis, 2000).

Divergent Pathways in Alcoholic Media

The compound is involved in reactions of 3-formylchromone with cyclic secondary amines in alcoholic media, leading to different products based on the solvent used. This study is crucial for understanding solvent effects on chemical reactions and could be valuable in designing synthetic pathways for complex molecules (Korzhenko et al., 2019).

Synthesis of Podocarpa-8,11,13-trien-15-one Derivatives

This compound was synthesized from natural podocarpic acid, showcasing its use in the synthesis of complex organic molecules. The study provides insights into the structure and conformation of the morpholino ring, crucial for organic and pharmaceutical chemistry (Bakare et al., 2005).

Synthesis of Thiophene Analogs

Used in the synthesis of thiophene analogs, specifically targeting the creation of compounds with potential analgesic properties. This study is important for the development of new pain-relieving drugs (Binder et al., 1991).

Mechanism of Action

This compound acts as a highly selective inhibitor of CDK2 . CDK2 is a member of the cyclin-dependent kinases (CDKs), a large family of serine/threonine kinases involved in the regulation of cell cycle progression via the binding of specific cyclins .

Future Directions

The future directions for this compound could involve further exploration of its selectivity and effectiveness as a CDK2 inhibitor . Additionally, its potential use in the treatment or prevention of diseases such as Alzheimer’s could be explored .

Properties

IUPAC Name

(3-methoxyphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-15-4-2-3-13(9-15)17(23)22-11-14-10-19-18(20-16(14)12-22)21-5-7-25-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNSZASORDMFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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